molecular formula C12H23N3O3 B1520786 Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate CAS No. 877165-63-4

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

Cat. No. B1520786
M. Wt: 257.33 g/mol
InChI Key: LLCLPVWQQMAGEF-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23N3O3 . It is also known as 4-N-(2-Amino-ethyl)-1-N-Boc-piperazine . The compound has a molecular weight of 257.33 .


Synthesis Analysis

The synthesis of “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is typically achieved via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is characterized by its InChI Code: 1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) . The compound is a powder at room temperature .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” has a molecular weight of 257.33 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of N-Boc piperazine, highlighting their potential in biological evaluations. For instance, Kulkarni et al. (2016) synthesized two derivatives: an ester derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were characterized through spectroscopic studies and single crystal X-ray diffraction analysis, revealing their crystal structures and potential for moderate antibacterial and antifungal activities Kulkarni et al., 2016.

Biological Evaluation

Another dimension of research involves evaluating the biological efficacy of synthesized compounds. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and assessed its in vitro antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity and poor antibacterial activity, as characterized by its crystal structure analysis Sanjeevarayappa et al., 2015.

Anticorrosive Behaviour

Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The study highlighted the compound's potential as a corrosion inhibitor, demonstrating significant protection against corrosion in a corrosive medium. This was evidenced through electrochemical studies, quantum chemical analyses, and surface characterization techniques Praveen et al., 2021.

Inhibitory Activity Against Enzymes

Celik et al. (2020) evaluated the inhibitory activity of certain benzoxazole derivatives containing tert-butyl 4-substituted piperazine/piperidine against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These targets are crucial in the context of Alzheimer’s disease. The study identified compounds with significant inhibitory activity, providing insights into potential therapeutic applications Celik et al., 2020.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Piperazine derivatives like “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” are considered important synthetic strategies in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Therefore, future research may focus on exploring the potential of this compound in the development of new drugs.

properties

IUPAC Name

tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCLPVWQQMAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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